Home > Products > Screening Compounds P12801 > 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL
1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL -

1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

Catalog Number: EVT-13188711
CAS Number:
Molecular Formula: C10H13F2NO
Molecular Weight: 201.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is an organic compound with significant relevance in both chemical synthesis and biological research. It is characterized by the presence of an amino group, a hydroxyl group, and a difluoromethyl group attached to a phenyl ring. This compound is notable for its potential applications in medicinal chemistry and as a building block for more complex organic molecules.

Source

The compound can be synthesized through various chemical methods, typically involving multi-step processes that incorporate specific reagents and conditions to ensure high yield and purity. The molecular formula of 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is C10H13F2NOC_{10}H_{13}F_{2}NO, with a molecular weight of approximately 201.21 g/mol.

Classification

1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL falls under the category of amino alcohols, which are compounds containing both an amino group and a hydroxyl group. Its unique structure allows for specific interactions in biological systems, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL involves several key steps:

  1. Formation of Intermediate: The process begins with the reaction of a suitable precursor with a difluoromethylating agent to create an intermediate compound.
  2. Amination: The intermediate undergoes amination, introducing an amino group into the structure.
  3. Hydroxylation: Finally, hydroxylation occurs to introduce the hydroxyl group at the desired position.

Technical Details

In industrial settings, optimizing reaction conditions such as temperature, pressure, and time is crucial for achieving high yields. Catalysts and solvents may also be utilized to enhance the efficiency of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL can be represented by its IUPAC name and chemical identifiers:

  • IUPAC Name: 1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol
  • InChI: InChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3
  • Canonical SMILES: CC(C(C1=CC=C(C=C1)C(F)F)N)O

Data

The compound's molecular formula indicates it contains ten carbon atoms, thirteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom.

Chemical Reactions Analysis

Reactions

1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL can participate in various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using agents like potassium permanganate or chromium trioxide.
  • Reduction: The amino group can be reduced to form a primary amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
  • Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

These reactions can yield various products depending on the specific conditions used during the reaction.

Mechanism of Action

The mechanism of action for 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with these targets, influencing their activity. Additionally, the difluoromethyl group enhances binding affinity and selectivity towards certain biological pathways.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically presented as a colorless or pale yellow crystalline solid that is soluble in polar organic solvents like alcohols and esters.

Chemical Properties

PropertyValue
Molecular FormulaC10H13F2NOC_{10}H_{13}F_{2}NO
Molecular Weight201.21 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents
DensityNot specified

These properties indicate that 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL has favorable characteristics for use in various chemical applications.

Applications

The applications of 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL span multiple fields:

Scientific Uses

  1. Chemistry: Serves as a building block in synthesizing complex organic molecules.
  2. Biology: Utilized in studying biochemical pathways and enzyme interactions.
  3. Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.
  4. Industry: Employed in producing specialty chemicals and materials.

This compound's versatility makes it an important subject of study within both academic research and industrial applications.

Synthetic Methodologies for 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

Nucleophilic Substitution Strategies for Difluoromethyl Group Introduction

The installation of the difluoromethyl group (–CHF₂) onto the phenyl ring represents a critical and challenging step in synthesizing 1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol. This moiety significantly influences the compound's lipophilicity and metabolic stability, making its regioselective introduction paramount. Two principal methodologies dominate: halogen exchange reactions and direct electrophilic difluoromethylation.

Halogen exchange typically employs 4-bromobenzaldehyde as the starting material. This substrate undergoes nucleophilic aromatic substitution (SNAr) with potent fluorinating agents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (dimethylformamide or dimethyl sulfoxide) at elevated temperatures (140-160°C). This generates 4-(difluoromethyl)benzaldehyde, a key precursor. The reaction necessitates anhydrous conditions and extended reaction times (12-24 hours), with yields ranging from 40-65%. The moderate yields are often attributed to incomplete conversion or the formation of by-products like the trifluoromethyl analogue (–CF₃) under forcing conditions [7] [8].

Alternatively, direct electrophilic difluoromethylation utilizes reagents like ClCF₂H (chlorodifluoromethane) under basic conditions. Here, a pre-formed organometallic species (e.g., an aryl lithium or Grignard reagent derived from bromobenzene) reacts with ClCF₂H. While potentially more direct, this route demands extremely low temperatures (–78°C) and stringent exclusion of moisture/oxygen to suppress side reactions and proton quenching of the organometallic, often resulting in lower overall yields (30-50%) compared to the halogen exchange route. The difluoromethylbenzaldehyde product from either route serves as the foundational building block for constructing the aminopropanol backbone via subsequent reduction, oximation, or reductive amination steps [2] [8].

Table 1: Nucleophilic Strategies for Difluoromethyl Group Installation

MethodKey ReagentConditionsYield RangeMajor Challenges
Halogen Exchange (SNAr)KF/CsF, DMF/DMSO140-160°C, 12-24h, anhydrous40-65%By-product formation (e.g., -CF₃), long times
Electrophilic DifluoromethylationR-MgBr/Li + ClCF₂H–78°C, inert atmosphere, strict anhydrous30-50%Sensitivity, proton quenching, lower yields

Chiral Catalysis in Asymmetric Synthesis of Stereogenic Centers

Achieving high enantiomeric excess (ee) in 1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol is crucial due to the significant impact of stereochemistry on its biological interactions. The molecule possesses a single stereogenic center at the carbon bearing the amino group, making asymmetric synthesis challenging. Two primary catalytic approaches are employed: enantioselective hydrogenation and organocatalyzed aminoxylation.

Enantioselective hydrogenation leverages chiral transition metal complexes to reduce prochiral precursors like the corresponding enamine or ketone derived from 4-(difluoromethyl)benzaldehyde. Catalysts based on Rh(I) or Ru(II) complexed with chiral phosphine ligands (e.g., BINAP derivatives) are prominent. For instance, hydrogenating the α-aryl enol acetate precursor using a Ru-(S)-BINAP catalyst under moderate H₂ pressure (50-100 psi) in methanol can yield the desired (S)-alcohol with ee values reaching 85-92%. Optimization focuses on ligand structure, solvent polarity, pressure, and temperature to minimize racemization and maximize selectivity. Nickel-aluminum alloys have also shown promise in catalytic systems for related amino alcohol syntheses, offering alternative pathways to stereocontrol [1].

Organocatalytic aminoxylation provides a metal-free alternative. This strategy often employs chiral proline derivatives or cinchona alkaloid-based catalysts. In one approach, 4-(difluoromethyl)benzaldehyde undergoes an asymmetric aldol-type reaction with a nitroalkane (e.g., nitromethane) catalyzed by (L)-proline or a MacMillan catalyst, generating a chiral nitroalcohol. Subsequent reduction of the nitro group (–NO₂ to –NH₂) and potentially the carbonyl, if present, furnishes the chiral aminopropanol. While ee values can be high (88-95%), this route typically involves more synthetic steps compared to direct asymmetric hydrogenation. Both catalytic methods are sensitive to the steric and electronic influence of the difluoromethyl group, which can alter catalyst-substrate interactions and thus require tailored ligand design and reaction condition optimization [6] [8].

Table 2: Chiral Catalysis Approaches for Stereocontrol

StrategyCatalyst SystemKey PrecursorTypical ee RangeAdvantages/Disadvantages
Enantioselective HydrogenationRu/(S)-BINAP, Rh/DuPhosα-Aryl Enol Ester/Ketone85-92%Fewer steps; Requires specialized metal complexes
Organocatalytic Aminoxylation(L)-Proline, Cinchona AlkaloidsAldehyde + Nitroalkane88-95%Metal-free, high ee; Multi-step sequence

Multi-Step Synthetic Routes Involving Reductive Amination

Reductive amination offers a convergent and versatile route to 1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol, strategically assembling the carbon backbone and introducing the amine functionality. The core sequence involves ketone formation, oximation, and reduction.

The synthesis commences with the preparation of 1-[4-(difluoromethyl)phenyl]propan-2-one. This is typically achieved through Friedel-Crafts acylation of difluoromethylbenzene with chloroacetone or acetonylation using acetic anhydride, employing Lewis acids like AlCl₃. Alternatively, the previously synthesized 4-(difluoromethyl)benzaldehyde undergoes a Henry reaction with nitromethane, followed by oxidation of the resulting nitroalkene and Nef reaction, or more commonly, by reaction with methylmagnesium bromide to form the aryl alkyl carbinol, which is then oxidized to the ketone.

The pivotal step involves converting the ketone to the corresponding oxime via reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a mild base like sodium acetate or pyridine in ethanol/water mixtures at 60-80°C. This yields predominantly the thermodynamically stable E-isomer of 1-[4-(difluoromethyl)phenyl]propan-2-one oxime.

Catalytic hydrogenation of this oxime represents the most common reductive amination pathway. Employing catalysts like Raney nickel (W-2 or W-4 type), palladium on carbon (Pd/C), or platinum oxide (PtO₂) under hydrogen pressure (3-5 atm) in solvents such as methanol, ethanol, or ethyl acetate reduces the oxime directly to the primary amine, 1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol. This reduction step is highly sensitive to conditions. Over-reduction or incomplete reduction can occur, and racemization at the newly formed chiral center is a significant risk, especially if the reaction mixture becomes basic. Careful control of pH (often slightly acidic conditions using acetic acid) and catalyst loading is essential. Yields for the hydrogenation step typically range from 50% to 75%, with the choice of catalyst impacting the diastereomeric ratio if any pre-existing chirality is involved upstream [1].

Alternative reduction protocols employ metal hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of ammonium salts (e.g., NH₄OAc). However, these are more commonly used for reductive amination between carbonyls and pre-formed imines/enamines derived from amines, rather than directly reducing oximes. For oxime reduction to the amine, catalytic hydrogenation remains dominant for primary scale synthesis.

Optimization of Reaction Conditions for Yield and Stereoselectivity

Maximizing the yield and enantiopurity of 1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol necessitates meticulous optimization across all synthetic stages, with particular emphasis on the reduction steps and chiral induction points.

Solvent selection profoundly impacts both reaction kinetics and stereoselectivity. Polar aprotic solvents (DMF, DMSO, NMP) enhance solubility and reaction rates for nucleophilic substitutions installing the difluoromethyl group but can facilitate epimerization at chiral centers during downstream steps like amide coupling or reduction. Conversely, protic solvents (MeOH, EtOH, iPrOH) are favored for catalytic hydrogenations (reductive amination) and asymmetric hydrogenations, as they can stabilize transition states and participate in proton transfer, often leading to higher enantioselectivities with certain chiral catalysts. For instance, running enantioselective hydrogenations in methanol or ethanol often provides superior ee compared to toluene or THF [7]. Temperature control is critical; low temperatures (–20°C to 0°C) suppress racemization during activation/coupling steps but can slow reactions, while elevated temperatures (50-80°C) accelerate substitutions but increase epimerization risks. The optimal temperature is a compromise between acceptable reaction rate and minimized stereochemical erosion [6].

Catalyst and additive engineering is paramount for stereoselective reductions. In enantioselective hydrogenation, the choice of chiral ligand (e.g., specific BINAP enantiomer, DuPhos, Josiphos derivatives) and metal center (Ru, Rh) dictates enantioselectivity. Additives like halides (I⁻) or weak acids (AcOH) can modulate catalyst activity and selectivity. For oxime reduction to the amine, using Raney nickel modified with trace metals (e.g., iron, chromium) or employing PtO₂ can offer better chemoselectivity (avoiding over-reduction) compared to Pd/C. Adding acidic co-catalysts (e.g., HCl, HOAc) during oxime reduction minimizes racemization by protonating the incipient amine and reducing its basicity/nucleophilicity, thereby suppressing enolization and reversible imine formation. Careful control of H₂ pressure (1-5 atm) is crucial; higher pressures accelerate reduction but can increase by-product formation.

Base and pH management is perhaps the most critical factor in preventing epimerization. Bases, necessary for steps like oxime formation or nucleophilic substitutions, can readily abstract the moderately acidic α-proton adjacent to the amine or carbonyl in key intermediates, leading to racemization or epimerization via enolization or oxazolone formation pathways. This is particularly problematic during peptide coupling if the amino alcohol is incorporated into larger structures, but also during its synthesis when labile protons are present. Minimizing exposure time to bases, using weaker bases (e.g., NaOAc, Na₂CO₃) instead of strong ones (NaOH, KOH), operating at lower temperatures, and employing sterically hindered amine bases (e.g., diisopropylethylamine, DIPEA) can mitigate this risk. Maintaining slightly acidic pH during sensitive steps, especially reductions generating the chiral amino center, is essential [6].

Table 3: Optimization Parameters and Their Impact on Synthesis

ParameterImpact on YieldImpact on StereoselectivityOptimal Range/Choices
Solvent (Reduction)MeOH/EtOH > THF/Dioxane for H₂ uptakeProtic solvents (MeOH/EtOH) often give higher ee with chiral catalystsMethanol, Ethanol, Ethyl Acetate
Temperature (Amination)Higher T increases rate but risk epimerizationLower T crucial to preserve ee during activation/coupling0°C to 25°C for sensitive steps; 50-80°C for SNAr
Catalyst (Oxime Red.)Raney Ni (W2): 50-75%; PtO₂: 60-80%Raney Ni can induce racemization; PtO₂ often milderPtO₂ or Acid-modified Raney Ni
pH ControlAcidic pH prevents enolization but may slow reactionCritical! Slightly acidic pH minimizes base-catalyzed racemizationpH 4-6 (AcOH buffer) during reduction
H₂ PressureHigher pressure increases rate (3-5 atm optimal)Very high pressure may reduce selectivity3-5 atm

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

The synthesis of 1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol and its incorporation into more complex molecules (like peptides) can be approached via traditional solution-phase chemistry or solid-phase synthesis. Each methodology presents distinct advantages and disadvantages concerning efficiency, purification, and stereochemical integrity.

Solution-phase synthesis remains the dominant method for preparing the isolated amino alcohol target. Its primary advantage lies in its scalability; reactions are performed in standard reactors allowing kilogram-scale production essential for pharmaceutical development. Well-established purification techniques like crystallization, distillation, and chromatography are readily applicable. For example, the final amino alcohol diastereomers can often be separated by fractional crystallization of diastereomeric salts formed with chiral acids (e.g., dibenzoyl-L-tartaric acid). However, solution-phase synthesis suffers from inefficiency in multi-step sequences. Each step typically requires intermediate isolation and purification, leading to significant material loss and lower overall yields, especially for complex routes involving protection/deprotection. Controlling epimerization during steps like carboxylic acid activation for fragment coupling requires careful reagent selection (e.g., using phosphonium/uronium salts like PyBOP/HBTU with HOAt instead of carbodiimides) and additive use (e.g., HOBt, HOAt) to suppress oxazolone formation, a major racemization pathway [4] [6].

Solid-phase peptide synthesis (SPPS), while primarily used for assembling peptides, offers a framework relevant if the amino alcohol is a building block within a peptide chain. SPPS anchors the growing chain to an insoluble resin via a linker. The key advantage is simplified purification; excess reagents and soluble by-products are removed by simple filtration after each coupling and deprotection step, enabling rapid multi-step synthesis without intermediate isolations. This automation potential makes SPPS highly efficient for synthesizing peptides containing this amino acid analogue. However, SPPS faces significant challenges with this specific motif. The difluoromethylphenyl group imparts significant hydrophobicity, potentially causing aggregation or incomplete solvation of the resin-bound peptide, leading to lower coupling efficiencies. Crucially, the secondary alcohol functionality (–CH(OH)CH₂NH–) in the amino alcohol structure is problematic. Standard iterative SPPS cycles use piperidine for Fmoc deprotection (strong base) and acidic conditions (TFA) for final cleavage/resin removal. The secondary alcohol β to the amine makes the Cα proton more acidic, increasing susceptibility to base-catalyzed epimerization during repetitive piperidine deprotection steps. Furthermore, the acidic cleavage conditions can sometimes lead to side reactions or racemization if not carefully controlled. Protecting the alcohol side-chain (e.g., as a tert-butyl ether) adds complexity, requiring orthogonal protection strategies and an additional deprotection step [4] [6].

Therefore, for synthesizing the free 1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol molecule, solution-phase methods are generally preferred due to scalability and established purification. If the target is a peptide incorporating this amino alcohol as a building block, SPPS offers efficiency for chain assembly but requires careful optimization to mitigate the high risk of epimerization at the sensitive β-hydroxy-α-amino acid center and address potential solubility issues.

Properties

Product Name

1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

IUPAC Name

1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

InChI

InChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3

InChI Key

CQTJIMJWTQPZLP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(F)F)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.